N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide
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Overview
Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.309. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Packing and Supramolecular Architecture N-2-pyrazinyl-2-furancarboxamide, a compound with structural similarities to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide, has been investigated for its supramolecular architecture. The study reveals that heteroatom substitution from oxygen to sulfur in five-membered rings enhances π-based interactions, while hydrogen bond interactions are crucial in stabilizing the supramolecular architecture of the compound. This insight is valuable for designing materials with specific crystal packing properties (Rahmani et al., 2016).
Potential Herbicide and Pesticide Applications Research into the reactions of furan-2,3-diones has led to the synthesis of novel 1,2,4-triazine-5(4H)-ones and pyrazine-2,3-dicarbonitrile derivatives from these reactions. These new compounds have potential applications as herbicides and pesticides, indicating the broader applicability of furan and pyrazine derivatives in agricultural sciences (Üngören et al., 2013).
Antimycobacterial Activity Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including those with structural features akin to this compound, exhibit antimycobacterial activity against Mycobacterium tuberculosis. These findings suggest the potential for developing new antimycobacterial agents based on the modification of pyrazine derivatives (Gezginci et al., 1998).
Amplification of Phleomycin Activity Studies on unfused heterobicycles, including derivatives with pyrazin-2'-yl substituents, demonstrate their role as amplifiers of phleomycin against Escherichia coli. This suggests that modifications of the pyrazine ring can lead to compounds with enhanced biological activity, which could be useful in antibiotic development (Brown & Cowden, 1982).
Antiviral Activity Against Avian Influenza Derivatives based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone, a compound structurally related to this compound, show promising antiviral activity against the H5N1 avian influenza virus. This indicates the potential for developing antiviral agents from pyrazine and furan derivatives (Flefel et al., 2012).
Mechanism of Action
Target of Action
The compound “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide” is a novel derivative that has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The primary target of this compound is the Mycobacterium tuberculosis H37Ra, a strain of bacteria that causes tuberculosis .
Mode of Action
It is known that the compound exhibits significant activity againstMycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound interacts with its target in a way that inhibits the growth or survival of the bacteria.
Biochemical Pathways
Given its anti-tubercular activity, it is likely that the compound interferes with essential biochemical pathways inMycobacterium tuberculosis H37Ra, leading to inhibition of bacterial growth or survival .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis H37Ra growth or survival, as evidenced by its IC50 values . This suggests that the compound could potentially be used as a therapeutic agent for the treatment of tuberculosis.
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)13(18)17-9-10-12(16-7-6-15-10)11-5-4-8-19-11/h4-8H,9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVXEXKTCGFZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC=CN=C1C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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